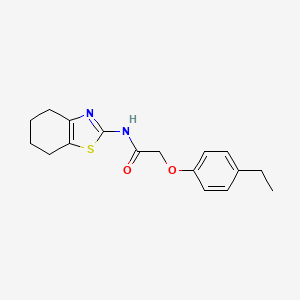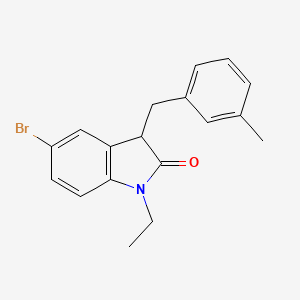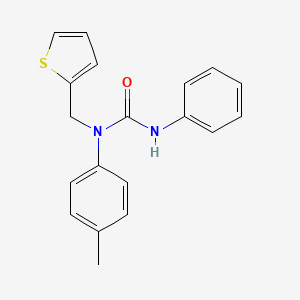![molecular formula C23H19N5O6S B11359652 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359652.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a pyrimidinylsulfamoyl group, and an oxazole carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxin ring, followed by the introduction of the oxazole and pyrimidinylsulfamoyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The amide bond in the oxazole carboxamide moiety can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The benzodioxin ring and pyrimidinylsulfamoyl group are likely involved in binding to these targets, while the oxazole carboxamide moiety may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar compounds include those with benzodioxin, oxazole, or pyrimidinylsulfamoyl groups. Examples include:
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolylmethanamine hydrochloride: This compound shares the benzodioxin and oxazole moieties but differs in the functional groups attached to the oxazole ring.
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride: Similar benzodioxin structure but with an aniline group instead of the oxazole carboxamide moiety.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Contains the benzodioxin ring but with a ketone group instead of the oxazole and pyrimidinylsulfamoyl groups.
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of these functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C23H19N5O6S |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H19N5O6S/c1-14-8-9-24-23(25-14)28-35(30,31)17-5-3-16(4-6-17)26-22(29)18-13-20(34-27-18)15-2-7-19-21(12-15)33-11-10-32-19/h2-9,12-13H,10-11H2,1H3,(H,26,29)(H,24,25,28) |
Clave InChI |
SSLDGBRKYGDIMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11359569.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11359584.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide](/img/structure/B11359587.png)
![N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B11359595.png)

![4-(acetylamino)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11359600.png)


![4-[(3-Methylbenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11359617.png)
![N-(2,6-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11359629.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11359631.png)
![2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11359635.png)
![N-{[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11359640.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11359648.png)
